1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
Description
This compound is a chiral 1,2-propanediol derivative with a tert-butyldiphenylsilyl (TBDPS) ether group at the C3 position. The (2R) configuration confers stereochemical specificity, making it valuable in asymmetric synthesis. The TBDPS group serves as a robust protecting group for hydroxyl moieties, offering stability under acidic and basic conditions . Its molecular formula is C22H30O3Si (molecular weight ~370.56), with the bulky silyl group enhancing lipophilicity and steric protection.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[tert-butyl(diphenyl)silyl]oxypropane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20-21H,14-15H2,1-3H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYNNLPABISLU-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group of 1,2-propanediol. One common method is the reaction of 1,2-propanediol with tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the silyl ether back to the original alcohol.
Substitution: The silyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction restores the original alcohol.
Scientific Research Applications
Pharmaceutical Applications
The compound is utilized in the pharmaceutical industry primarily for its role as an intermediate in the synthesis of various drugs. Its unique structural properties allow it to function effectively as a protecting group in organic synthesis, which is critical for the development of complex drug molecules.
Case Study: Synthesis of Cationic Lipids
In a notable application, 1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- has been used in the preparation of synthetic cationic lipids. These lipids are essential for the formulation of lipid nanoparticles used in mRNA vaccine delivery systems. The ability to modify the lipophilicity and stability of these lipids through the incorporation of this compound enhances their efficacy and bioavailability .
Analytical Method Development
Another significant application of this compound is in analytical chemistry. It serves as a reference standard in method development and validation processes for quality control (QC) applications. This is particularly relevant for abbreviated new drug applications (ANDA), where precise measurements and standards are critical for regulatory compliance .
Data Table: Applications Overview
Mechanism of Action
The primary mechanism of action for 1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- involves its role as a protecting group. The tert-butyl diphenylsilyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is achieved through the formation of a strong silicon-oxygen bond, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at the C3 position, impacting reactivity, stability, and applications:
Stability and Reactivity
- TBDPS vs. TBDMS : The TBDPS group in the target compound is more resistant to hydrolysis and oxidation than the smaller TBDMS analog due to steric hindrance from diphenyl groups. Deprotection typically requires stronger acids (e.g., HF or TBAF) compared to TBDMS .
- Phenoxy Derivatives: Compounds like 3-phenoxy-1,2-propanediol are less stable under acidic/basic conditions but more water-soluble, favoring pharmaceutical formulations .
Physicochemical Properties
- Lipophilicity: The TBDPS group increases logP significantly (~4.5 estimated) compared to phenoxy derivatives (logP ~1.2), affecting membrane permeability in drug design.
- Solubility: TBDPS derivatives are sparingly soluble in water but soluble in organic solvents (e.g., THF, DCM). Phenoxy analogs exhibit better aqueous solubility .
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s TBDPS group enables multi-step syntheses, as seen in nucleoside analog preparation (e.g., antiviral agents) .
- Biological Activity : Analogs like (2R)-3-(3,4,5-trimethoxyphenyl)-1,2-propanediol exhibit anti-inflammatory properties, highlighting the role of aryl substituents in bioactivity .
Biological Activity
1,2-Propanediol, specifically the compound 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-, is a siloxane derivative of propanediol that has garnered interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, metabolic pathways, and relevant case studies.
- Molecular Formula : C19H26O3Si
- Molecular Weight : 335.524 g/mol
- CAS Number : 125111-27-5
- SMILES Notation : [2H]C([2H])(O)C([2H])(O)C([2H])([2H])OSi(c2ccccc2)C(C)(C)C
Synthesis and Production
The synthesis of 1,2-propanediol derivatives typically involves various organic reactions. Notably, microbial production methods have been explored extensively. For instance, certain bacteria such as Clostridium thermobutyricum and Klebsiella pneumoniae have been shown to produce 1,2-propanediol through fermentation of sugars under anaerobic conditions. These pathways are crucial for understanding the ecological and industrial relevance of the compound .
Metabolic Pathways
The metabolic pathways involved in the utilization of 1,2-propanediol by microorganisms include:
- Deoxyhexose Pathway : This pathway is utilized by certain bacteria to convert sugars into propanediol through a series of enzymatic reactions involving key intermediates like lactaldehyde.
- Methylglyoxal Pathway : Methylglyoxal is another intermediate that can be reduced to produce propanediol. This pathway is significant in terms of substrate cost-effectiveness but has been associated with cytotoxic effects due to the accumulation of methylglyoxal .
Study 1: Microbial Production Efficiency
A study examined the efficiency of various microbial strains in producing 1,2-propanediol from different carbon sources. Results showed that Clostridium thermosaccharolyticum was particularly effective when fermenting glucose, yielding significant amounts of propanediol while maintaining low levels of byproducts such as acetate and succinate .
| Microorganism | Carbon Source | Yield (mol/mol) |
|---|---|---|
| Clostridium thermosaccharolyticum | Glucose | 0.92 |
| Klebsiella pneumoniae | Rhamnose | 0.36 |
Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial activity of several siloxane derivatives against common bacterial strains. The results indicated that compounds with similar structures to 1,2-propanediol exhibited varying degrees of inhibition against Escherichia coli and Staphylococcus aureus. While specific data for the (2R)-isomer are still emerging, these findings suggest potential applications in antimicrobial formulations .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for introducing the tert-butyldiphenylsilyl (TBDPS) group in (2R)-configured propanediol derivatives?
- Methodological Answer: The TBDPS group is introduced via silylation using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. A base such as imidazole or pyridine in polar aprotic solvents (e.g., DMF or dichloromethane) facilitates the reaction. The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography. Confirmation of silyl group incorporation requires NMR or mass spectrometry (HRMS) .
Q. How is the stereochemical configuration (2R) verified in this compound?
- Methodological Answer: Chiral analytical techniques, including polarimetry (measuring optical rotation) and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H), are used to confirm enantiomeric purity. Absolute configuration is determined via X-ray crystallography of crystalline intermediates or by comparison with known standards of established stereochemistry .
Q. What spectroscopic methods are critical for structural characterization of silyl-protected propanediol derivatives?
- Methodological Answer: Key techniques include:
- and NMR to confirm backbone structure and silyl group integration.
- DEPT-135 NMR to distinguish CH and CH groups.
- IR spectroscopy to identify hydroxyl group protection (disappearance of O-H stretch at ~3200–3600 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data interpretation for silylated intermediates?
- Methodological Answer: Contradictory NMR signals (e.g., overlapping peaks or unexpected coupling constants) are addressed using:
- Variable-temperature NMR to reduce rotational barriers and simplify splitting patterns.
- 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
- Computational modeling (DFT calculations) to predict chemical shifts and validate assignments .
Q. What strategies optimize regioselectivity during deprotection of the TBDPS group in complex syntheses?
- Methodological Answer: Fluoride-based reagents (e.g., TBAF in THF or HF-pyridine) selectively cleave silyl ethers. Competing side reactions (e.g., over-deprotection) are mitigated by:
- Controlled reaction times (monitored via TLC).
- Temperature modulation (e.g., −78°C to room temperature).
- Protection of other sensitive functional groups with orthogonal protecting groups (e.g., acetals) .
Q. How are reaction yields improved in multi-step syntheses involving this compound?
- Methodological Answer: Systematic optimization via Design of Experiments (DoE) evaluates variables such as:
- Solvent polarity (e.g., switching from DMF to acetonitrile).
- Catalyst loading (e.g., adjusting imidazole concentration).
- Reaction duration (kinetic profiling via GC-MS or inline IR).
Post-reaction workup (e.g., aqueous extraction vs. distillation) also impacts yield .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in enantiomeric excess (ee) measurements?
- Methodological Answer: Cross-validate results using complementary techniques:
- Chiral HPLC vs. capillary electrophoresis for ee determination.
- Mass spectrometry to rule out impurities affecting optical rotation.
- Control experiments with racemic mixtures to calibrate analytical methods .
Q. What experimental controls are essential to validate synthetic pathways for this compound?
- Methodological Answer: Include:
- Blank reactions (without catalyst) to confirm reagent-driven outcomes.
- Isotopic labeling (e.g., ) to track oxygen migration during silylation.
- Parallel synthesis of (2S)-enantiomer to benchmark stereochemical outcomes .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
